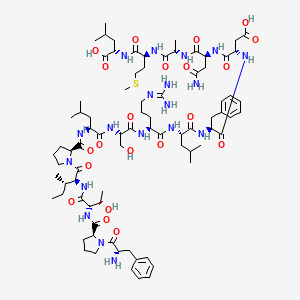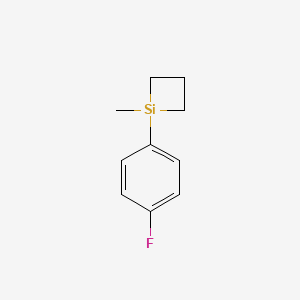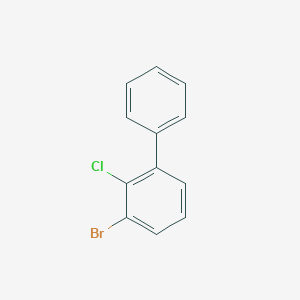![molecular formula C26H35NS2 B14625589 (2-{[4-(Dodecylsulfanyl)phenyl]sulfanyl}phenyl)acetonitrile CAS No. 56056-71-4](/img/structure/B14625589.png)
(2-{[4-(Dodecylsulfanyl)phenyl]sulfanyl}phenyl)acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-{[4-(Dodecylsulfanyl)phenyl]sulfanyl}phenyl)acetonitrile is an organic compound with the molecular formula C21H29NS2 It is characterized by the presence of a dodecylsulfanyl group attached to a phenyl ring, which is further connected to another phenyl ring through a sulfanyl linkage, and an acetonitrile group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-{[4-(Dodecylsulfanyl)phenyl]sulfanyl}phenyl)acetonitrile typically involves the reaction of 4-(dodecylsulfanyl)benzenethiol with 2-bromo-1-(4-(dodecylsulfanyl)phenyl)ethanone under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the thiolate anion attacks the electrophilic carbon of the bromoacetophenone, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of safer solvents and catalysts, can make the process more environmentally friendly.
Analyse Chemischer Reaktionen
Types of Reactions
(2-{[4-(Dodecylsulfanyl)phenyl]sulfanyl}phenyl)acetonitrile can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Nitrating mixture (HNO3/H2SO4), halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Nitro derivatives, halogenated compounds.
Wissenschaftliche Forschungsanwendungen
(2-{[4-(Dodecylsulfanyl)phenyl]sulfanyl}phenyl)acetonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its functional groups.
Wirkmechanismus
The mechanism of action of (2-{[4-(Dodecylsulfanyl)phenyl]sulfanyl}phenyl)acetonitrile depends on its specific application. For instance, if it is used as an antimicrobial agent, it may interact with bacterial cell membranes, disrupting their integrity and leading to cell death. The molecular targets and pathways involved can vary, but they often include interactions with proteins, enzymes, or nucleic acids.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2-{[4-(Dodecylsulfanyl)phenyl]sulfanyl}phenyl)methanol
- (2-{[4-(Dodecylsulfanyl)phenyl]sulfanyl}phenyl)acetic acid
- (2-{[4-(Dodecylsulfanyl)phenyl]sulfanyl}benzoic acid
Uniqueness
(2-{[4-(Dodecylsulfanyl)phenyl]sulfanyl}phenyl)acetonitrile is unique due to the presence of both a nitrile group and a dodecylsulfanyl group, which confer distinct chemical reactivity and potential biological activity. Compared to similar compounds, it may exhibit different solubility, stability, and interaction profiles, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
56056-71-4 |
|---|---|
Molekularformel |
C26H35NS2 |
Molekulargewicht |
425.7 g/mol |
IUPAC-Name |
2-[2-(4-dodecylsulfanylphenyl)sulfanylphenyl]acetonitrile |
InChI |
InChI=1S/C26H35NS2/c1-2-3-4-5-6-7-8-9-10-13-22-28-24-16-18-25(19-17-24)29-26-15-12-11-14-23(26)20-21-27/h11-12,14-19H,2-10,13,20,22H2,1H3 |
InChI-Schlüssel |
FZBYNMRGKBATMO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCSC1=CC=C(C=C1)SC2=CC=CC=C2CC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![{4-[Methyl(1,3-thiazol-2-yl)amino]phenyl}acetic acid](/img/structure/B14625527.png)
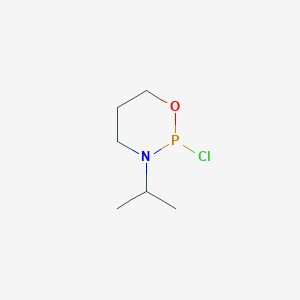
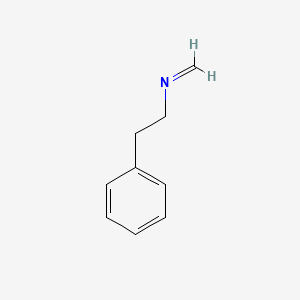
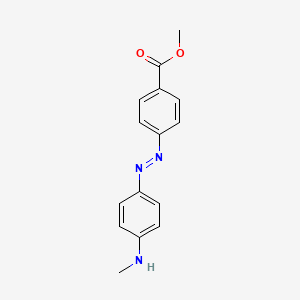
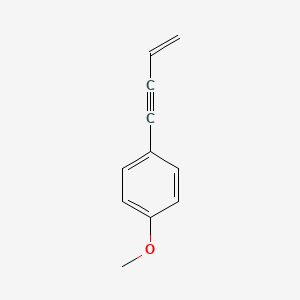
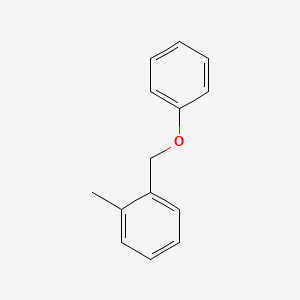

![Morpholine, 4-[1-(4-chlorophenyl)ethenyl]-](/img/structure/B14625558.png)
